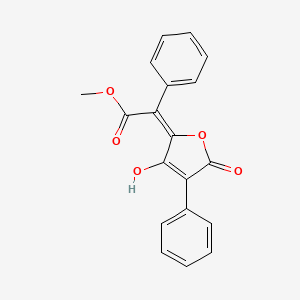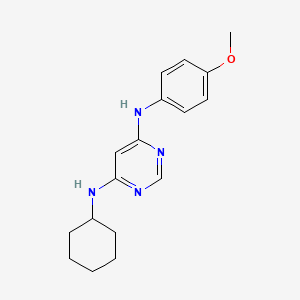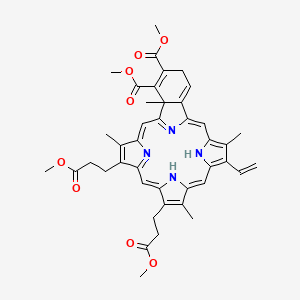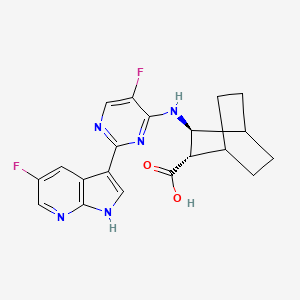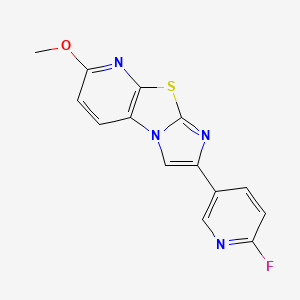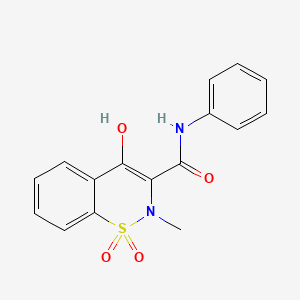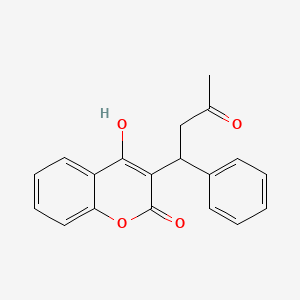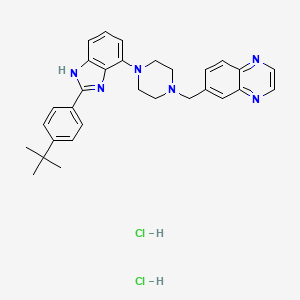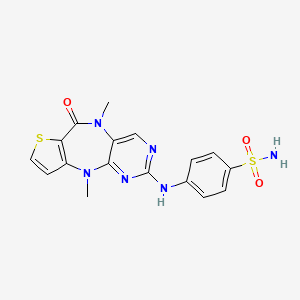
Xmu-MP-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
XMU-MP-1 is a reversible and selective inhibitor of MST1/2 . It has been shown to promote the downstream activation of the pro-proliferative, pro-regenerative, and anti-apoptotic transcriptional regulator YAP1 .
Molecular Structure Analysis
XMU-MP-1 binds to the ATP-binding pocket of MST2 . The sulfonamide group in the molecular structure of XMU-MP-1 is crucial .Chemical Reactions Analysis
XMU-MP-1 inhibits the phosphorylation of MOB1, LATS1/2, and YAP in HepG2 cells as well as MST1/2 autophosphorylation in a concentration-dependent manner .Physical And Chemical Properties Analysis
XMU-MP-1 is a solid substance . Its molecular weight is 416.48 and its molecular formula is C17H16N6O3S2 . It is soluble in DMSO with gentle warming but insoluble in water and ethanol .Aplicaciones Científicas De Investigación
Hair Follicle Regeneration and Chemotherapy Interaction : XMU-MP-1 is an inhibitor of the Hippo pathway kinases MST1/2, which leads to the activation of YAP1, a pro-proliferative, pro-regenerative, and anti-apoptotic transcriptional regulator. In a study focusing on hair follicle regeneration, XMU-MP-1 was found to inhibit MOB1 phosphorylation, decrease the number of proliferating hair matrix keratinocytes, and antagonize the cytotoxic effects of paclitaxel, a chemotherapy drug (Mitchell et al., 2020).
Osteoarthritis Treatment : XMU-MP-1 has shown therapeutic potential in osteoarthritis by inhibiting cartilage degradation and chondrocyte apoptosis. It increases the expression of matrix metalloproteinases and decreases the extracellular matrix induced by interleukin-1β, thus demonstrating a protective effect on cartilage degradation and a potential new therapeutic option for osteoarthritis (Hao et al., 2022).
Diabetes Treatment : XMU-MP-1 has been found to improve glucose tolerance in streptozotocin-induced diabetes mice. The compound inhibits MST1/2 activity, thereby enhancing the survival and function of pancreatic β cells. This suggests its potential as a therapeutic target for diabetes mellitus (Faizah et al., 2020).
Tissue Repair and Regeneration : XMU-MP-1 is reported to promote repair and regeneration in multiple models of intestinal and liver injury. As an ATP-competitive inhibitor of MST1 and MST2, it plays a crucial role in the Hippo signaling pathway, which is essential for stem cell renewal, tissue regeneration, and organ size control (Crunkhorn, 2016).
Cardiac Remodeling and Heart Protection : XMU-MP-1 has been studied for its effects on controlling cardiomyocyte hypertrophy, survival, and apoptosis. It was found to increase the activity of the Hippo pathway effector YAP in cultured cardiomyocytes, reduce apoptosis in response to oxidative stress, and inhibit phenylephrine-induced cardiomyocyte hypertrophy. This indicates its potential in protecting the heart against adverse remodeling during pressure overload (Triastuti et al., 2018).
Direcciones Futuras
While XMU-MP-1 has been shown to promote tissue repair and regeneration, it also perturbs epithelial cell cycle progression in a model human mini-organ . This may arise as an off-target effect, especially when XMU-MP-1 has been described to strongly inhibit 21 additional kinases beyond MST1/2 . Therefore, future research should exercise caution when interpreting the effects of XMU-MP-1, especially in tissues with actively proliferating cell populations .
Propiedades
IUPAC Name |
4-[(2,9-dimethyl-8-oxo-6-thia-2,9,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-13-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S2/c1-22-12-7-8-27-14(12)16(24)23(2)13-9-19-17(21-15(13)22)20-10-3-5-11(6-4-10)28(18,25)26/h3-9H,1-2H3,(H2,18,25,26)(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDHKIFCGOZTGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xmu-MP-1 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide](/img/structure/B611774.png)

